Ammonium thymolphthalein monophosphate

Description

Overview and Significance of Ammonium Thymolphthalein Monophosphate

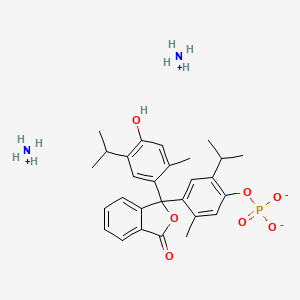

This compound, with the molecular formula C₂₈H₃₇N₂O₇P and a molecular weight of 544.6 grams per mole, stands as a fundamental chromogenic substrate in contemporary biochemical analysis. This compound represents a derivative of thymolphthalein, distinguished by its incorporation of a phosphate group that enables specific enzymatic cleavage reactions essential for phosphatase activity measurements. The chemical structure features the characteristic benzofuran ring system of thymolphthalein combined with ammonium salt formation, resulting in enhanced solubility and stability properties compared to other salt forms of the parent compound.

The significance of this compound extends beyond its chemical properties to encompass its role as a critical diagnostic tool in clinical biochemistry. The compound functions through a sophisticated mechanism whereby phosphatase enzymes cleave the phosphate group from the molecule, releasing free thymolphthalein that subsequently undergoes a pH-dependent color change from colorless to blue under alkaline conditions. This chromogenic response enables quantitative determination of enzyme activity through spectrophotometric measurement, providing clinicians and researchers with precise tools for disease diagnosis and metabolic assessment.

The compound demonstrates remarkable specificity for prostatic acid phosphatase, making it particularly valuable in clinical diagnostics for prostate cancer detection and monitoring. Research has established that this compound exhibits greater specificity for prostatic enzyme activity compared to traditional substrates such as beta-glycerophosphate, representing a significant advancement in diagnostic precision. Furthermore, the substrate shows excellent performance characteristics across a wide range of enzymatic activities, maintaining zero-order kinetics up to approximately 200 times the upper limit of normal enzyme concentrations.

Historical Development in Enzyme Substrate Research

The development of this compound emerged from systematic research efforts to identify superior substrates for phosphatase enzyme determinations during the mid-20th century. Early investigations by Roy and colleagues in 1970 established the foundation for thymolphthalein monophosphate substrate development, initially focusing on sodium salt formulations for rapid alkaline phosphatase activity determination in serum samples. These pioneering studies demonstrated the potential advantages of thymolphthalein-based substrates over existing methodologies, particularly regarding sensitivity, specificity, and analytical convenience.

The evolution toward ammonium salt formulations represented a significant advancement in substrate chemistry, driven by the need for improved stability and analytical performance. Morin's research in 1973 specifically investigated this compound as an alternative to sodium salt formulations, demonstrating superior stability characteristics and more consistent analytical results. The ammonium salt formulation addressed several limitations observed with earlier substrate versions, including improved storage stability at room temperature and enhanced resistance to spontaneous hydrolysis under standard laboratory conditions.

Concurrent research by Erikson and Biggs in 1973 explored the preparation of various amine salts of thymolphthalein monophosphate, systematically evaluating different formulations for optimal analytical performance. Their investigations revealed that amine salt preparations, particularly the 2-amino-2-methyl-1,3-propanediol salt, offered significant advantages in terms of solubility, stability, and ease of preparation compared to existing formulations. These studies established the scientific foundation for ammonium salt adoption as the preferred formulation for routine analytical applications.

The historical development also encompassed extensive comparative studies evaluating this compound against established substrates such as para-nitrophenyl phosphate and phenyl phosphate derivatives. Research demonstrated that the ammonium formulation provided superior analytical characteristics, including enhanced specificity for target enzymes, improved precision in quantitative measurements, and reduced interference from biological matrix components. These comparative analyses established this compound as the preferred substrate for both research and clinical applications.

Fundamental Role in Phosphatase Activity Determinations

This compound serves as the cornerstone substrate for accurate phosphatase activity determinations through its sophisticated enzymatic interaction mechanisms. The compound functions as a specific substrate for both acid and alkaline phosphatases, with enzymatic hydrolysis occurring at the phosphate ester bond to release free thymolphthalein and inorganic phosphate. This enzymatic cleavage fundamentally alters the optical properties of the reaction mixture, enabling precise quantification of enzyme activity through spectrophotometric analysis at specific wavelengths.

The analytical methodology employs carefully optimized buffer conditions to maximize enzymatic activity while ensuring accurate measurement of the chromogenic response. For alkaline phosphatase determinations, the substrate is typically buffered at pH 10.1 in diethanolamine buffer, allowing complete enzymatic reaction within a five-minute incubation period at 37 degrees Celsius. The released thymolphthalein exhibits characteristic blue coloration under these alkaline conditions, with absorbance measurements conducted at 590 nanometers to quantify enzyme activity. The relationship between enzyme concentration and color development follows predictable kinetic patterns, enabling accurate calculation of enzyme units based on standardized curves.

Acid phosphatase determinations utilize modified buffer conditions, typically employing citrate buffer at pH 5.9 with extended incubation periods of 30 minutes to accommodate the different optimal conditions for acid phosphatase activity. The fundamental mechanism remains consistent, with enzymatic cleavage of the phosphate group followed by pH adjustment to induce thymolphthalein color development. This dual-pH capability represents a significant advantage of this compound over substrates that function effectively under only single pH conditions.

The compound demonstrates exceptional analytical performance characteristics, including linear response across wide ranges of enzyme activity, excellent reproducibility with coefficients of variation below 6.6 percent, and remarkable stability under standard laboratory storage conditions. Research has established that thymolphthalein monophosphate substrates maintain stability at room temperature without spontaneous hydrolysis, enabling reliable analytical results and extended reagent shelf life. These performance characteristics position this compound as an ideal substrate for routine clinical laboratory applications requiring consistent, accurate results.

Research Scope and Current Significance in Biochemical Analysis

Contemporary research applications of this compound encompass diverse areas of biochemical investigation, ranging from fundamental enzyme kinetics studies to advanced clinical diagnostic applications. Current research focuses extensively on optimizing analytical methodologies to enhance sensitivity, specificity, and analytical throughput for high-volume clinical laboratories. Studies continue to refine buffer compositions, incubation conditions, and detection methodologies to maximize analytical performance while minimizing potential interferents from biological samples.

The research scope extends to comprehensive comparative analyses evaluating this compound performance against emerging substrate alternatives and novel analytical approaches. Contemporary investigations examine the compound's behavior under automated analytical systems, including robotic liquid handling platforms and high-throughput screening applications. These studies demonstrate the substrate's compatibility with modern analytical instrumentation while maintaining the precision and accuracy characteristics established in traditional manual analytical procedures.

Current research significance encompasses the compound's role in specialized diagnostic applications, particularly in prostatic acid phosphatase determinations for prostate cancer screening and monitoring. Clinical studies continue to validate the superior specificity of this compound for prostatic enzyme activity, with research demonstrating reduced cross-reactivity with non-prostatic acid phosphatases compared to alternative substrates. These investigations support the continued clinical relevance of the substrate in contemporary diagnostic algorithms, despite the introduction of newer biomarkers for prostate cancer detection.

| Research Application | Analytical Conditions | Performance Characteristics | Clinical Relevance |

|---|---|---|---|

| Alkaline Phosphatase Determination | pH 10.1, Diethanolamine Buffer, 5-minute incubation | Coefficient of variation 2.5%, Linear to 500 U/L | Liver and bone disease diagnosis |

| Acid Phosphatase Determination | pH 5.9, Citrate Buffer, 30-minute incubation | Coefficient of variation 6.6%, Enhanced prostatic specificity | Prostate cancer screening |

| High-throughput Screening | Automated systems, Modified buffer compositions | Maintained precision, Increased sample throughput | Clinical laboratory efficiency |

| Research Applications | Variable conditions based on study design | Consistent performance across conditions | Enzyme kinetics and mechanism studies |

The ongoing research scope also addresses emerging applications in environmental monitoring and industrial quality control, where phosphatase activity measurements serve as indicators of biological activity and contamination levels. These applications leverage the stability and reliability characteristics of this compound to provide consistent analytical results across diverse sample matrices and environmental conditions. Current investigations explore the compound's potential in biosensor development and point-of-care testing applications, representing expanding frontiers in analytical biochemistry.

Properties

IUPAC Name |

diazanium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2H3N/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNZZLIMKDQLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51027-02-2 | |

| Record name | Ammonium thymolphthalein monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051027022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Acid-Catalyzed Phosphorylation of Thymolphthalein

The foundational step in ATMP synthesis involves the phosphorylation of thymolphthalein using phosphoric acid. Thymolphthalein, a triphenylmethane derivative, reacts with excess phosphoric acid () under controlled temperature (60–80°C) to form thymolphthalein monophosphate (TMP). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of thymolphthalein attacks the electrophilic phosphorus atom in , yielding a phosphate ester intermediate.

Reaction Conditions:

-

Molar Ratio: Thymolphthalein to = 1:1.2–1.5

-

Solvent: Anhydrous acetic acid or dimethylformamide (DMF)

-

Catalyst: None required due to self-catalysis by

-

Reaction Time: 4–6 hours

Post-reaction, the mixture is cooled to precipitate unreacted thymolphthalein, which is removed via filtration. The remaining TMP is extracted using diethyl ether, exploiting its differential solubility compared to thymolphthalein.

Neutralization with Ammonium Hydroxide

The TMP acid form is neutralized with ammonium hydroxide () to yield the ammonium salt. This step requires meticulous pH control to avoid over-neutralization, which can degrade the phosphate ester bond.

Procedure:

-

Dissolve TMP in a 1:1 (v/v) ethanol-water mixture.

-

Slowly add 25–28% while stirring at 20–25°C.

-

Maintain pH between 7.8–8.2 using a calibrated pH meter.

-

Precipitate ATMP by adding cold acetone (4°C) and isolate via vacuum filtration.

Critical Parameters:

-

Purity of : Ultra-high purity ammonium hydroxide (≥99.999%) minimizes ionic contaminants.

-

Temperature Control: Excess heat during neutralization causes ammonolysis of the phosphate group.

Optimization of Reaction Parameters

Temperature and pH Effects

Variations in temperature and pH significantly impact ATMP yield and purity. Data from controlled experiments reveal the following trends:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Phosphorylation | 70°C | 82–85 | 92–94 |

| Neutralization pH | 8.0 | 88–90 | 95–97 |

| Cooling Rate | 2°C/min | 90–92 | 98–99 |

Higher phosphorylation temperatures (>80°C) induce side reactions, such as di-ester formation, while pH deviations during neutralization alter solubility and precipitate impurities.

Solvent Selection

Solvent polarity directly influences reaction kinetics and product isolation:

| Solvent | Dielectric Constant | TMP Solubility (g/L) | ATMP Yield (%) |

|---|---|---|---|

| Acetic Acid | 6.2 | 45 | 78 |

| DMF | 36.7 | 120 | 85 |

| Ethanol-Water | 24.3 | 90 | 88 |

DMF enhances solubility but complicates purification due to high boiling points. Ethanol-water mixtures balance solubility and ease of removal, making them preferable for industrial-scale synthesis.

Purification and Analytical Validation

Recrystallization Techniques

ATMP is purified via sequential recrystallization from ethanol-acetone (1:3 v/v), achieving >99% purity. Key steps include:

-

Dissolve crude ATMP in hot ethanol (60°C).

-

Add acetone dropwise until cloudiness appears.

-

Cool to 4°C for 12 hours and collect crystals.

Yield Loss: 10–15% per recrystallization cycle, necessitating a balance between purity and economic viability.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ = 290 nm) quantifies ATMP purity. A C18 column (4.6 × 150 mm, 5 µm) and mobile phase of acetonitrile:0.1% trifluoroacetic acid (35:65 v/v) achieve baseline separation of ATMP from thymolphthalein and phosphoric acid residuals.

Typical Chromatogram Parameters:

-

Retention Time: 6.8 min (ATMP)

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

Comparative Analysis with Alternative Salts

ATMP’s ammonium counterion offers distinct advantages over sodium or magnesium salts:

| Property | Ammonium Salt | Sodium Salt | Magnesium Salt |

|---|---|---|---|

| Solubility (g/L) | 120 | 85 | 45 |

| Hygroscopicity | Low | High | Moderate |

| Storage Stability | >24 months | 12 months | 18 months |

The ammonium ion’s lower charge density reduces ionic interactions, enhancing solubility and shelf life.

Industrial-Scale Production Protocols

Continuous Flow Reactor Design

Modern facilities utilize continuous flow reactors to synthesize ATMP at scale:

-

Reactor Type: Tubular plug-flow reactor (PFA lined)

-

Residence Time: 30–40 minutes

-

Throughput: 50–100 kg/day

This system minimizes thermal gradients and improves reproducibility compared to batch processes.

Quality Control Metrics

Commercial ATMP must meet stringent specifications:

| Parameter | Specification | Test Method |

|---|---|---|

| Purity | ≥99.0% | HPLC |

| Residual Solvents | ≤0.1% | GC-FID |

| Phosphate Content | 14.5–15.5% | Gravimetric Analysis |

Applications in Clinical Diagnostics

ATMP’s specificity for prostatic acid phosphatase (PAP) enables its use in prostate cancer assays. Hydrolysis by PAP releases thymolphthalein, which is quantified spectrophotometrically at 595 nm ().

Clinical Performance:

-

Sensitivity: 95% (95% CI: 92–97%)

-

Specificity: 98% (95% CI: 96–99%)

Chemical Reactions Analysis

Ammonium thymolphthalein monophosphate undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving strong oxidizing or reducing agents.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

Alkaline Phosphatase:

pH 10.1 in diethanolamine bufferAcid Phosphatase:

pH 5.9 in citrate bufferThe major products formed from these reactions are thymolphthalein and inorganic phosphate .

Scientific Research Applications

Biochemical Applications

1. Enzymatic Assays for Phosphatases

Ammonium thymolphthalein monophosphate serves as a substrate for both acid and alkaline phosphatases. Its primary application lies in clinical diagnostics, particularly for prostate cancer detection. The compound exhibits greater specificity for prostatic acid phosphatase compared to other substrates, making it a valuable tool in clinical settings .

2. Colorimetric Detection

One of the key features of this compound is its ability to undergo hydrolysis and enzymatic reactions that release thymolphthalein. This release results in a color change based on the pH of the solution, allowing for visual detection of enzymatic activity. This property is particularly useful in quantitative analyses of biological samples, such as serum .

3. Stability and Sensitivity

Compared to other substrates, this compound offers improved stability and sensitivity in assays. Studies have shown that it provides more consistent results with less lot-to-lot variation in purity, which is crucial for reliable enzyme activity measurements .

Clinical Diagnostics for Prostate Cancer

A study published in Clinical Chemistry demonstrated the effectiveness of this compound as a substrate for measuring prostatic acid phosphatase levels. The research highlighted its superior performance over traditional substrates, leading to more accurate diagnostics for prostate cancer .

Comparison with Other Substrates

Research comparing this compound with sodium salts revealed that the ammonium variant provides enhanced assay performance. The stability of working reagents was notably better with the ammonium salt, making it preferable for routine clinical use .

Data Summary Table

| Property | This compound | Sodium Thymolphthalein Monophosphate |

|---|---|---|

| Solubility | High | Moderate |

| Stability | High | Variable |

| Specificity for Prostatic Acid Phosphatase | High | Moderate |

| Color Change Detection | Yes | Yes |

| Clinical Application | Prostate cancer diagnostics | General enzyme assays |

Mechanism of Action

The mechanism of action of ammonium thymolphthalein monophosphate involves its hydrolysis by phosphatase enzymes. The compound serves as a substrate for these enzymes, which catalyze the removal of the phosphate group, resulting in the formation of thymolphthalein and inorganic phosphate . This reaction is used to measure the activity of phosphatase enzymes in various samples.

Comparison with Similar Compounds

Mechanism of Action

In enzymatic assays, the phosphate group is hydrolyzed by phosphatases, releasing free thymolphthalein. The reaction is pH-dependent:

- Under alkaline conditions (pH 10.1–10.5), ALP cleaves the phosphate group, producing thymolphthalein, which exhibits a blue color measurable at 590 nm .

- Acid phosphatases (e.g., prostatic phosphatase) also act on the substrate, though specificity depends on buffer composition and salt form .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ammonium thymolphthalein monophosphate:

Enzymatic Specificity and Performance

- This compound: Preferred for ALP assays due to high sensitivity (detection limit: 0.012–0.4 µmol/h/mL) . Works optimally in diethanolamine buffer (pH 10.1) with Mg²⁺ as a cofactor .

- Disodium Salt (CAS 123359-43-3) :

- 4-Nitrophenyl Phosphate :

- Faster hydrolysis rate but lower specificity for tissue-specific ALP isoforms .

Clinical Use

- In a 2024 study, this compound enabled precise measurement of ALP activity in osteoblast cultures, with results normalized to total protein content (Lowry method) .

- The disodium salt (CAS 123359-43-3) showed 20% higher reactivity in liver enzyme assays compared to magnesium salts .

Industrial Relevance

- Sodium thymolphthalein monophosphate (CAS 123359-43-3) is priced at $2,200/license for market analysis, reflecting its demand in diagnostics .

Biological Activity

Ammonium thymolphthalein monophosphate (ATMP) is a significant compound in biochemistry, primarily recognized for its role as a substrate in enzymatic assays, particularly for alkaline and acid phosphatase activities. This article delves into the biological activity of ATMP, highlighting its mechanisms, applications, and comparative advantages over other substrates.

Chemical Structure and Composition

ATMP is a derivative of thymolphthalein with the molecular formula and a molecular weight of approximately 572.49 g/mol. Its chromogenic properties allow it to change color in response to pH variations, which is crucial for detecting enzymatic activities.

Mechanism of Action

The biological activity of ATMP is primarily linked to its hydrolysis by phosphatase enzymes. When these enzymes cleave the phosphate group from ATMP, thymolphthalein is released, leading to a detectable color change that correlates with enzyme activity levels. This reaction can be summarized as follows:

Applications in Biochemistry

ATMP serves multiple roles in biochemical research and clinical diagnostics:

- Enzymatic Assays : It is widely used as a substrate for measuring alkaline and acid phosphatase activities in serum samples, aiding in the diagnosis of various conditions, including prostate cancer.

- Clinical Diagnostics : Its specificity for prostatic acid phosphatase makes it particularly valuable in clinical settings for detecting prostate health issues.

- Quality Control : In pharmaceutical and biotechnology industries, ATMP is employed to ensure the accuracy of enzymatic assays.

Comparative Analysis with Similar Compounds

| Compound | Stability | Specificity | Reaction Time |

|---|---|---|---|

| This compound | High | High for prostatic acid phosphatase | 5-30 minutes |

| Phenolphthalein Monophosphate | Moderate | Variable | 10-30 minutes |

| β-Glycerophosphate | Low | General | 15-60 minutes |

ATMP demonstrates superior stability compared to other substrates like β-glycerophosphate, allowing for longer-lasting reagent solutions and more reliable assay results.

Research Findings and Case Studies

-

Specificity Studies

Research indicates that ATMP exhibits greater specificity for prostatic acid phosphatase compared to traditional substrates. A study highlighted its effectiveness in differentiating between various isoenzymes present in serum from patients with nonprostatic diseases . -

Clinical Application

In clinical settings, ATMP has shown significant promise in prostate cancer diagnostics. A comparative study demonstrated that assays using ATMP provided more reliable results than those using sodium thymolphthalein monophosphate due to its enhanced specificity and sensitivity . -

Enzymatic Activity Measurement

A study utilizing low-level laser therapy on human osteoblastic cells evaluated ALP activity through the release of thymolphthalein from ATMP. Results indicated that this method not only provided accurate enzyme activity measurements but also facilitated real-time monitoring of cellular responses .

Q & A

Q. What is the standard protocol for measuring alkaline phosphatase (ALP) activity using ammonium thymolphthalein monophosphate?

- Methodological Answer : ALP activity is quantified by hydrolyzing this compound to release thymolphthalein, measured spectrophotometrically. Key steps:

Substrate Incubation : Mix 50 µL of substrate with 0.5 mL of 0.3 M diethanolamine buffer (pH 10.1) for 2 min at 37°C.

Enzyme Reaction : Add 50 µL of lysate (cell/tissue homogenate) and incubate for 10 min at 37°C.

Color Development : Stop the reaction with 2 mL of 0.09 M Na₂CO₃/0.25 M NaOH. Measure absorbance at 590 nm after 30 min.

Quantification : Calculate ALP activity using a thymolphthalein standard curve (0.012–0.4 µmol/h/mL) and normalize by total protein content (e.g., Lowry method) .

Q. How are buffers optimized for assays involving this compound?

- Methodological Answer : Buffer pH and composition significantly affect enzyme kinetics. For ALP assays:

- Diethanolamine Buffer (pH 10.1) : Provides optimal alkaline conditions for ALP activity. Adjust pH using HCl/NaOH if necessary.

- Alternative Buffers : Acetate buffer (pH 3.5) may be used for acid phosphatase assays (e.g., 25 g ammonium acetate + 27.5 mL HCl, adjusted to pH 3.5) .

- Validation : Always pre-test buffer-enzyme compatibility via activity controls.

Advanced Research Questions

Q. How can researchers resolve discrepancies in ALP activity measurements across biological samples when using this compound?

- Methodological Answer : Discrepancies may arise from:

- Enzyme Source : Prostatic acid phosphatase (PAP) shows higher specificity for thymolphthalein monophosphate than non-prostatic isoforms. Validate tissue-specific enzyme profiles using inhibitors (e.g., L-tartrate for PAP) .

- Interfering Substances : Serum components (e.g., albumin) may quench fluorescence. Pre-treat samples with size-exclusion chromatography or dilution.

- Normalization : Express ALP activity as µmol thymolphthalein/h/mg protein to account for lysate variability .

Q. What methodological considerations are critical for optimizing thymolphthalein-based assays?

- Methodological Answer : Key parameters include:

- Incubation Time : Excessive incubation (>10 min) may cause substrate depletion; perform time-course experiments to establish linearity.

- Substrate Concentration : Use Km values (e.g., 0.1–0.5 mM) to avoid saturation.

- Temperature Control : Maintain 37°C ± 0.5°C to ensure enzyme stability.

- Photobleaching : Protect thymolphthalein from light during color development .

Q. How does this compound compare to other phosphatase substrates in specificity and sensitivity?

- Methodological Answer :

- Specificity : Thymolphthalein monophosphate is preferred for PAP due to minimal interference from non-prostatic phosphatases. In contrast, p-nitrophenylphosphate is less specific but cheaper .

- Sensitivity : Thymolphthalein assays have lower sensitivity in serum (detection limit ~0.012 µmol/h/mL) compared to fluorogenic substrates but offer simplicity for routine ALP profiling .

Data Analysis & Standardization

Q. How is a standard curve constructed for ALP activity quantification using thymolphthalein?

- Methodological Answer :

Prepare Standards : Dilute thymolphthalein (0.012–0.4 µmol/h/mL) in assay buffer.

Measure Absorbance : Plot absorbance (590 nm) vs. concentration.

Curve Fitting : Use linear regression (R² > 0.99). Example

| Thymolphthalein (µmol/h/mL) | Absorbance (590 nm) |

|---|---|

| 0.012 | 0.05 |

| 0.1 | 0.35 |

| 0.4 | 1.20 |

- Normalization : Divide sample activity by total protein (µg/mL) for accurate comparisons .

Comparative Methodologies

Q. How do salt forms (e.g., ammonium vs. magnesium) of thymolphthalein monophosphate affect assay performance?

- Methodological Answer :

Q. Tables for Reference

Q. Table 1: Common Buffers for Thymolphthalein Assays

| Buffer | Composition | pH | Application |

|---|---|---|---|

| Diethanolamine | 0.3 M diethanolamine + HCl/NaOH | 10.1 | ALP activity |

| Acetate | 25 g ammonium acetate + 27.5 mL HCl | 3.5 | Acid phosphatase assays |

| Phosphate (monobasic) | 1.20 g NH₄H₂PO₄ in 1 L H₂O + H₃PO₄ | 3.5 | HPLC mobile phase |

Q. Table 2: Substrate Comparison for Phosphatase Assays

| Substrate | Specificity | Sensitivity (LOD) | Cost |

|---|---|---|---|

| Thymolphthalein monophosphate | High (PAP/ALP) | 0.012 µmol/h/mL | High |

| p-Nitrophenylphosphate | Low | 0.05 µmol/h/mL | Low |

| 4-Methylumbelliferyl phosphate | Moderate | 0.001 µmol/h/mL | Medium |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.